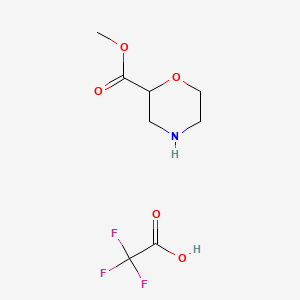
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate” is a chemical compound with the CAS Number: 1373253-22-5. It has a molecular weight of 259.18 . The IUPAC name for this compound is methyl 2-morpholinecarboxylate trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) . This code represents the molecular structure of the compound.Scientific Research Applications
Organocatalysis
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate has been applied in organocatalysis. A study by Xiang et al. (2011) demonstrates its use as an efficient catalyst in the organocatalytic direct C3 alkenylation of indoles with α,β-unsaturated aldehydes, highlighting its simplicity and practicality (Shi-Kai Xiang et al., 2011).
Synthesis of N-Acyl Derivatives
Masuda et al. (1971) explored the synthesis of N-acyl and N-nitroso-3-dialkylaminosydnonimines (II) using various acylating methods, including trifluoroacetylation, demonstrating its reactivity and potential applications in synthesizing various derivatives (K. Masuda et al., 1971).
Peptidomimetic Chemistry
In the context of peptidomimetic chemistry, Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester. This work demonstrates its compatibility with solid-phase peptide synthesis, enabling its application in the synthesis of complex peptide structures (Filippo Sladojevich et al., 2007).
Investigation of Molecular Aggregation
Berchiesi et al. (1992) conducted ultrasonic measurements in a ternary mixture composed of water, N-methyl morpholine N-oxide, and sodium trifluoroacetate. Their study shows the occurrence of aggregation phenomena, which is crucial in understanding the molecular interactions and stability of such mixtures (G. Berchiesi et al., 1992).
Electrochemical Fluorination
Abe et al. (2001) investigated the electrochemical fluorination of methyl and/or ethyl esters of morpholino-substituted carboxylic acids. Their research provides insights into the yields and physicochemical properties of the resulting perfluoroacid fluorides, which are important in various chemical synthesis processes (T. Abe et al., 2001).
Synthesis of Azulenes and Triazolyl Compounds
Yasunami et al. (1993) and Narsimha et al. (2014) conducted studies on the synthesis of azulenes and triazolyl compounds, respectively, using morpholine derivatives. These studies highlight the versatility of morpholine derivatives in synthesizing various complex organic compounds (M. Yasunami et al., 1993), (S. Narsimha et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYADQKFXKWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719237 |
Source


|
| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate | |
CAS RN |
1373253-22-5 |
Source


|
| Record name | 2-Morpholinecarboxylic acid, methyl ester, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


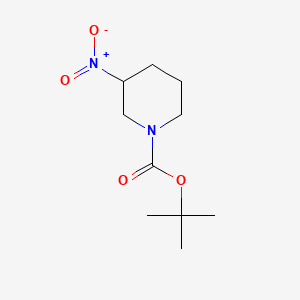
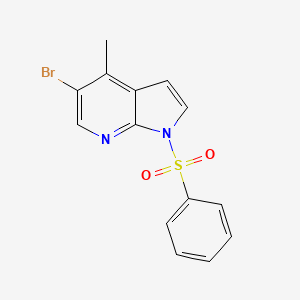
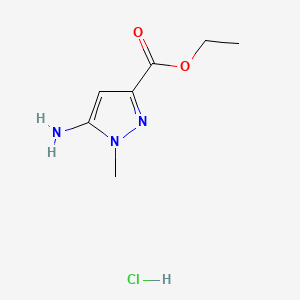
![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/no-structure.png)

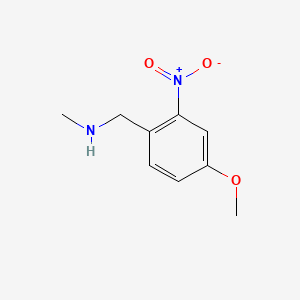
![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)

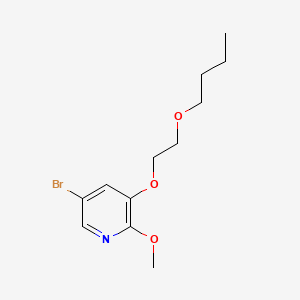

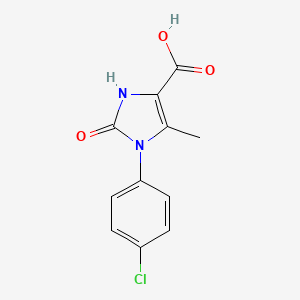
![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)